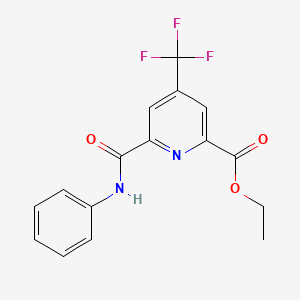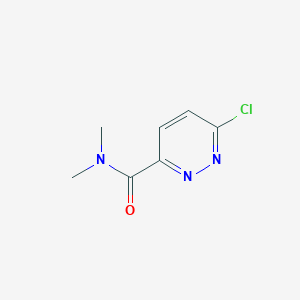
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an aniline (anilinocarbonyl), a trifluoromethyl group, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized from readily available and inexpensive starting materials . The trifluoromethyl group can be introduced via various methods, including the use of Ruppert’s reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure .Chemical Reactions Analysis
Trifluoromethyl groups are often involved in radical trifluoromethylation reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to enhance the polarity, stability, and lipophilicity of compounds .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is significant in the field of catalysis and synthesis. A study demonstrated its use in phosphine-catalyzed annulation reactions for synthesizing tetrahydropyridines, which are crucial intermediates in various synthetic processes (Zhu, Lan, & Kwon, 2003). Additionally, it plays a role in the kinetics and mechanisms of reactions with anilines, contributing to the understanding of reaction pathways in organic synthesis (Castro, Leandro, Millán, & Santos, 1999).
Pharmaceutical and Organic Chemistry
In pharmaceutical and organic chemistry, this compound is used in the synthesis of novel heterocyclic compounds. A study reported its use in creating pyrazolo[3,4-b]pyridine products, which are important in the development of new pharmacological agents (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Homogeneous Catalysis
In the area of homogeneous catalysis, this compound is part of advanced catalyst systems for alkoxycarbonylation of alkenes, a critical process in industrial chemistry (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Molecular Interaction Studies
The compound is also utilized in studying molecular interactions. It aids in understanding the structure and dynamics of various chemical compounds, as evidenced by a study on benzyl- and ethyl-substituted pyridine ligands (Carson & Lippard, 2006).
Material Science and Polymerization
In material science and polymerization, this compound contributes to the development of new materials. For instance, it's used in the synthesis of chromium complexes for ethylene oligomerization, highlighting its role in creating new polymeric materials (Small, Carney, Holman, O'rourke, & Halfen, 2004).
Analytical Chemistry
In analytical chemistry, it is used in the derivatization of carboxylic acids for high-performance liquid chromatography, showcasing its application in analytical methodologies (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Crystallography and Computational Chemistry
The compound is significant in crystallography and computational chemistry, where it's used for the synthesis and structural analysis of complex organic molecules. This is evidenced by a study on the synthesis of a substituted pyrrolidinone derivative (Ahankar, Ramazani, Saeidian, Ślepokura, & Lis, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCVWWQICHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)
![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)
![6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2732838.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)